![molecular formula C22H21N3O3S B2372722 3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 872630-20-1](/img/structure/B2372722.png)
3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a chemical compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Mechanism of Action
Target of Action
Similar imidazo[2,1-b]thiazole derivatives have been found to exhibit broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that the compound may target cellular mechanisms involved in cell proliferation and growth.
Mode of Action
The formation of imidazo[2,1-b]thiazole derivatives involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization . This process results in the formation of a compound that can interact with its targets in the cell.
Biochemical Pathways
Similar imidazo[2,1-b]thiazole derivatives have been found to exhibit a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar imidazo[2,1-b]thiazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines , suggesting that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazines, have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have shown broad-spectrum antiproliferative activity against various cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamide and imidazole derivatives under specific reaction conditions . The reaction conditions often include the use of catalysts such as copper(I) iodide and bases like potassium carbonate in polar solvents such as dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols can replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties. It has shown inhibitory activity against various cancer cell lines, including leukemia and prostate cancer cells.
Antimicrobial Activity: It has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an immunomodulatory agent.
Cisplatin: An alkylating agent that covalently binds to DNA and induces cellular apoptosis.
Sorafenib: A kinase inhibitor that targets multiple protein kinases involved in cancer cell signaling.
Uniqueness
3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it has shown selective inhibition of Mycobacterium tuberculosis and significant anticancer activity against various cell lines .
Properties
IUPAC Name |
3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-3-27-19-10-7-16(13-20(19)28-4-2)21(26)23-17-8-5-15(6-9-17)18-14-25-11-12-29-22(25)24-18/h5-14H,3-4H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKWFPINBOZUKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
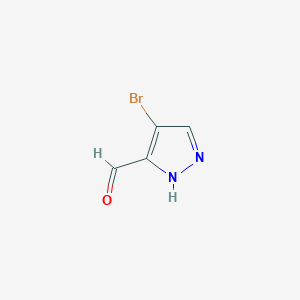
![1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2372641.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372642.png)
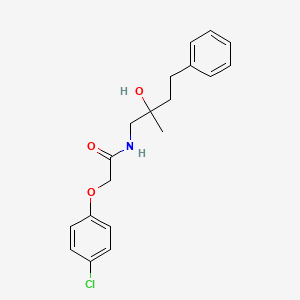


![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)
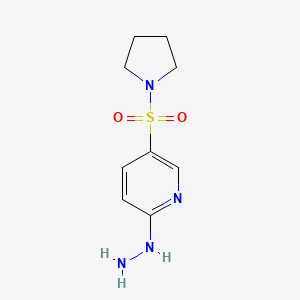
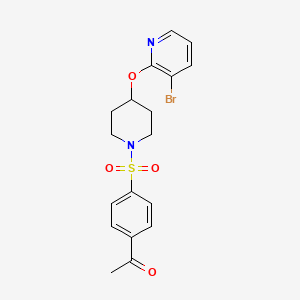
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)
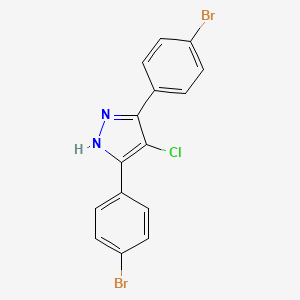
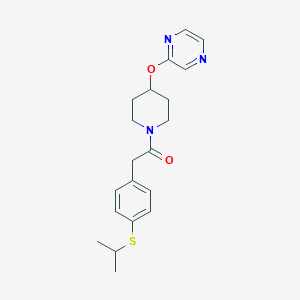
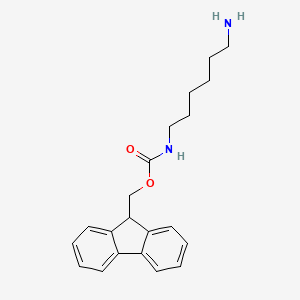
![4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride](/img/structure/B2372662.png)
